Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate
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Overview
Description
Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate is a fascinating chemical compound widely used in scientific research for its diverse applications and unique properties. This compound is part of the pyrazole family, which is known for its versatility and significant role in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate typically involves the condensation reactions of aminopyrazoles with various reagents. Common synthetic routes include reactions with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods are efficient and yield high amounts of the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure consistency and purity.
Chemical Reactions Analysis
Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted pyrazole derivatives .
Scientific Research Applications
This compound is invaluable in scientific research due to its versatility. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biological processes. In medicine, it is explored for its potential therapeutic properties, including its role in developing innovative drug therapies. Additionally, its unique properties make it useful in industrial applications, such as the development of new materials and chemical sensors .
Mechanism of Action
The mechanism of action of Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share some structural similarities but differ in their specific applications and properties. For instance, while pyrazolo[3,4-d]pyrimidine derivatives are known for their cytotoxic activities against cancer cell lines, this compound is more versatile and widely used in various research fields .
Properties
IUPAC Name |
methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-7-9-19-14(10-13)6-8-17-19/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRHYYHCWGNGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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